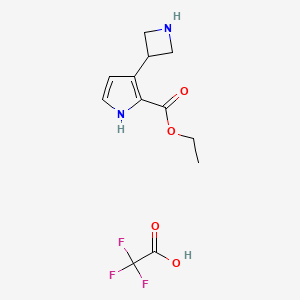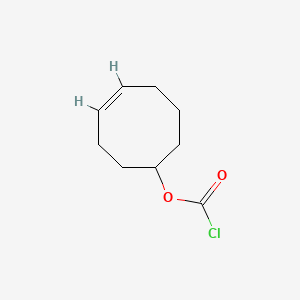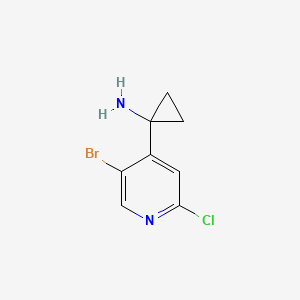![molecular formula C11H19NO2 B13548475 Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/no-structure.png)
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a nitrogen atom, making it a significant scaffold in medicinal chemistry and drug discovery. The 8-azabicyclo[3.2.1]octane core is known for its presence in various biologically active molecules, including those with pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold .
Another approach involves the desymmetrization of achiral tropinone derivatives. This method achieves stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, enantioselective synthesis, and other advanced organic synthesis techniques .
化学反応の分析
Types of Reactions
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学的研究の応用
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and mechanisms involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its presence in pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Tropine: A similar compound with a slightly different structure, known for its presence in tropane alkaloids.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a methyl group at the 8-position.
Uniqueness
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)7-8-5-9-3-4-10(6-8)12-9/h8-10,12H,2-7H2,1H3 |
InChIキー |
WBPDGYFKQCISJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CC2CCC(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid](/img/structure/B13548415.png)

![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)



![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
